molecular formula C9H11F2N B2520523 2-(3,4-Difluorophenyl)propan-1-amine CAS No. 1096790-45-2

2-(3,4-Difluorophenyl)propan-1-amine

Cat. No.: B2520523
CAS No.: 1096790-45-2
M. Wt: 171.191
InChI Key: KGRMFVYVHCPFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Difluorophenyl)propan-1-amine is a chemical compound with the molecular weight of 171.19 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines was achieved using transaminases . Another study proposed a mechanism for the thermal decomposition of fluoxetine, a compound structurally similar to this compound .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C9H11F2N/c1-9(2,12)6-3-4-7(10)8(11)5-6/h3-5H,12H2,1-2H3 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 171.19 .

Scientific Research Applications

Hexadentate N3O3 Amine Phenol Ligands

Research on N3O3 amine phenols, which include derivatives similar to 2-(3,4-Difluorophenyl)propan-1-amine, focuses on their application as ligands for Group 13 metal ions. These compounds have been prepared and characterized, with a particular interest in their spectroscopic properties and potential applications in coordination chemistry (Liu, Wong, Rettig, & Orvig, 1993).

Tertiary Amines in Corrosion Inhibition

The synthesis of tertiary amines, including those in the series of 1,3-di-amino-propan-2-ol, demonstrates their potential as inhibitors for carbon steel corrosion. These amines form a protective layer on metal surfaces and show promise as anodic inhibitors in various applications (Gao, Liang, & Wang, 2007).

Organic Light-Emitting Devices

Novel 2,4-difluorophenyl-functionalized arylamines, similar to this compound, have been synthesized and used in organic light-emitting devices. These compounds contribute to improved efficiency and luminance in such devices due to their electron-withdrawing properties (Li et al., 2012).

Hyperbranched Polyimides for Gas Separation

Research into hyperbranched polyimides, which utilize triamine monomers like tris(4-aminophenyl)amine, shows potential for gas separation applications. These materials offer different properties based on monomer addition orders and have been evaluated for their thermal stability and chemical characteristics (Fang, Kita, & Okamoto, 2000).

Quantum Chemical and Molecular Dynamics Simulation

Studies involving compounds like 2-amino-4-(4-chlorophenyl)-thiazole and related derivatives have utilized quantum chemical and molecular dynamics simulations to predict their corrosion inhibition performances on iron. These findings are instrumental in understanding the interaction of such compounds with metal surfaces (Kaya et al., 2016).

Chiral Auxiliary in Palladium-Catalyzed Reactions

Chiral amino alcohols, like cis-2-amino-3,3-dimethyl-1-indanol, have been converted into oxazolines and used as efficient ligands in palladium-catalyzed enantioselective allylic amination reactions. This application is significant in asymmetric synthesis (Sudo & Saigo, 1997).

Safety and Hazards

The safety data sheet for a similar compound, (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine, indicates that it is toxic if swallowed and may cause an allergic skin reaction. Prolonged or repeated exposure may cause damage to organs .

Properties

IUPAC Name

2-(3,4-difluorophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-4,6H,5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRMFVYVHCPFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.